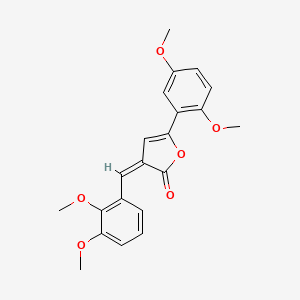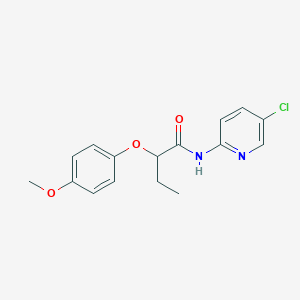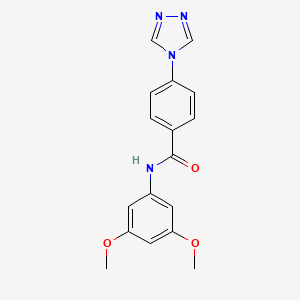![molecular formula C24H32N2O2 B4956465 2-[4-[2-(allyloxy)benzyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B4956465.png)
2-[4-[2-(allyloxy)benzyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-[2-(allyloxy)benzyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol, commonly known as ABE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ABE is a piperazine derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The exact mechanism of action of ABE is not fully understood. However, it has been found to act as a partial agonist of the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. ABE has also been found to modulate the activity of GABAergic and glutamatergic neurotransmitter systems, which are involved in the regulation of anxiety and depression.
Biochemical and physiological effects:
ABE has been found to have various biochemical and physiological effects. ABE has been found to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in the regulation of mood, anxiety, and stress. ABE has also been found to decrease the levels of cortisol, a stress hormone. ABE has been found to have anti-inflammatory and analgesic effects, which may be due to its modulation of the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
ABE has several advantages for lab experiments. ABE is easy to synthesize and purify, making it readily available for research. ABE has also been found to have low toxicity in animal studies. However, ABE has some limitations for lab experiments. ABE has poor solubility in water, which may limit its use in certain experiments. ABE also has a short half-life, which may require frequent dosing in animal studies.
Orientations Futures
There are several future directions for research on ABE. One direction is to further investigate the mechanism of action of ABE and its effects on neurotransmitter systems. Another direction is to study the potential therapeutic applications of ABE in various psychiatric and neurological disorders. Additionally, the development of novel ABE derivatives with improved solubility and pharmacokinetic properties may be an area of future research.
Conclusion:
In conclusion, ABE is a chemical compound with potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. ABE has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively. ABE has advantages and limitations for lab experiments, and there are several future directions for research on ABE.
Méthodes De Synthèse
ABE can be synthesized through various methods, including the reaction of 2-piperazineethanol with 2-(allyloxy)benzaldehyde and 1-(2-phenylethyl)piperazine in the presence of a catalyst. The resulting product is then reduced to obtain ABE. Another synthesis method involves the reaction of 2-piperazineethanol with 2-(allyloxy)benzyl chloride and 1-(2-phenylethyl)piperazine in the presence of a base. The product is then purified to obtain ABE.
Applications De Recherche Scientifique
ABE has been found to have potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. ABE has been studied as a potential treatment for depression, anxiety, and other psychiatric disorders. ABE has also been found to have anti-inflammatory and analgesic effects, making it a potential treatment for pain and inflammation.
Propriétés
IUPAC Name |
2-[1-(2-phenylethyl)-4-[(2-prop-2-enoxyphenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O2/c1-2-18-28-24-11-7-6-10-22(24)19-25-15-16-26(23(20-25)13-17-27)14-12-21-8-4-3-5-9-21/h2-11,23,27H,1,12-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJMYZPDTFLVHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1CN2CCN(C(C2)CCO)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-methoxyphenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4956383.png)



![N-[1-{[(2-methoxyethyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-4-methylbenzamide](/img/structure/B4956404.png)
![5-{[3-(ethoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B4956416.png)
![2-({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-1-phenylethanone](/img/structure/B4956423.png)
![5-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-{4-[(4-methylbenzyl)oxy]phenyl}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4956437.png)
![methyl 4-methyl-3-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B4956445.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B4956453.png)
![N-(3,4-dimethoxyphenyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B4956455.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(4-fluorophenyl)-4-piperidinecarboxamide](/img/structure/B4956470.png)

![N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methyl-3-nitrobenzamide](/img/structure/B4956478.png)
